Flubromazepam-d4

Catalog No.
S11215150
CAS No.
M.F
C15H10BrFN2O
M. Wt
337.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flubromazepam-d4

Product Name

Flubromazepam-d4

IUPAC Name

7-bromo-5-(2,3,4,5-tetradeuterio-6-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one

Molecular Formula

C15H10BrFN2O

Molecular Weight

337.18 g/mol

InChI

InChI=1S/C15H10BrFN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20)/i1D,2D,3D,4D

InChI Key

ZRKDDZBVSZLOFS-RHQRLBAQSA-N

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3F

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)Br)F)[2H])[2H]

Flubromazepam-d4 is a deuterated derivative of flubromazepam, a compound belonging to the benzodiazepine class. Benzodiazepines are widely recognized for their anxiolytic, sedative, and muscle relaxant properties. Flubromazepam itself is characterized by its structure, which includes a bromine atom and a fluorine atom within its molecular framework, specifically as 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one. The addition of deuterium atoms in flubromazepam-d4 enhances its stability and allows for more precise tracking in pharmacokinetic studies due to the distinct mass of deuterium compared to hydrogen .

Primarily related to its metabolism. The compound is metabolized in the body to form several phase-I and phase-II metabolites. Major phase-I metabolites include monohydroxylated derivatives such as 3-hydroxyflubromazepam and debrominated forms like debromoflubromazepam. Phase-II metabolites consist of glucuronides derived from these hydroxylated compounds . The metabolic pathways are crucial for understanding the pharmacokinetics and potential therapeutic effects of the compound.

The synthesis of flubromazepam-d4 involves incorporating deuterium into the flubromazepam molecule. This process typically requires specialized laboratory conditions and skilled personnel due to the complexity of benzodiazepine synthesis. The standard synthesis method starts with p-bromoaniline undergoing Friedel-Crafts acylation with o-fluorobenzoyl chloride, followed by a series of reactions that ultimately yield flubromazepam. Deuteration can be achieved through various methods such as using deuterated solvents or reagents during the synthesis .

Flubromazepam-d4 serves primarily as a reference standard in analytical chemistry and forensic science. Its unique isotopic labeling allows researchers to track its metabolism and pharmacokinetics more accurately in biological samples. Additionally, it may be used in studies assessing the effects of benzodiazepines on neurological functions and in evaluating drug interactions .

Interaction studies involving flubromazepam-d4 focus on its binding affinity to GABA-A receptors and its metabolic pathways. Understanding these interactions helps elucidate how flubromazepam affects neurotransmission and can lead to insights into potential therapeutic applications or adverse effects when combined with other substances . The compound's interaction profile is essential for assessing safety and efficacy in clinical settings.

Flubromazepam-d4 shares structural similarities with several other benzodiazepines. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Flubromazepam7-bromo-5-(2-fluorophenyl) groupNon-deuterated form; known for strong sedative effects
EtizolamThienodiazepine structureDistinct sulfur atom; used primarily for anxiety
PyrazolamPyrazole ring structureDifferent heterocyclic component; less potent
DiazepamClassic benzodiazepine structureWidely used; longer history in clinical use

Flubromazepam-d4 is unique due to its deuterated form, which provides advantages in tracking and studying its pharmacokinetics compared to non-deuterated analogs . Its specific structural modifications contribute to different biological activities and interactions within the body.

Structural Characterization and Isotopic Labeling

Flubromazepam-d4 (IUPAC name: 7-bromo-5-(2,3,4,5-tetradeuterio-6-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one) features a benzodiazepine core substituted with bromine and fluorine atoms, alongside four deuterium atoms at the ortho positions of the fluorophenyl ring. The molecular formula is C₁₅H₁₀BrFN₂O, with a molecular weight of 337.18 g/mol. The deuterium atoms replace hydrogen at the 2', 3', 4', and 5' positions of the fluorophenyl moiety, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

The isotopic labeling serves two primary purposes:

  • Metabolic Stability: Deuterium’s kinetic isotope effect reduces oxidative metabolism at labeled positions, extending the compound’s half-life in vivo.
  • Analytical Tracking: The distinct mass shift caused by deuterium allows for unambiguous identification in mass spectrometry (MS)-based assays.

Structural confirmation relies on a combination of ¹H NMR, ¹³C NMR, and high-resolution MS. For instance, ¹H NMR spectra reveal the absence of proton signals at the deuterated positions, while ¹³C NMR confirms the integrity of the benzodiazepine core.

Table 1: Key Structural Properties of Flubromazepam-d4

PropertyValue
Molecular FormulaC₁₅H₁₀BrFN₂O
Molecular Weight337.18 g/mol
Deuterium Positions2', 3', 4', 5' on fluorophenyl
IUPAC Name7-bromo-5-(2,3,4,5-tetradeuterio-6-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one

Synthetic Pathways for Deuterium Incorporation

Friedel-Crafts Acylation and Cyclization Strategies

The synthesis of flubromazepam-d4 begins with the formation of the benzodiazepine backbone via Friedel-Crafts acylation. Key steps include:

  • Friedel-Crafts Acylation: Reaction of p-bromoaniline with o-fluorobenzoyl chloride in the presence of AlCl₃ yields a ketone intermediate.
  • Cyclization: Treatment with ammonium acetate facilitates ring closure to form the 1,4-benzodiazepin-2-one core.
  • Deuteration: Post-cyclization, deuterium is introduced at the fluorophenyl ring using catalytic exchange reactions.

Table 2: Reaction Conditions for Core Synthesis

StepReagents/Conditions
Friedel-CraftsAlCl₃, dichloromethane, 0°C
CyclizationNH₄OAc, ethanol, reflux
PurificationColumn chromatography (SiO₂)

Deuteration Techniques Using Catalytic Exchange Reactions

Deuteration of the fluorophenyl ring is achieved through two primary methods:

  • Iron-Catalyzed H/D Exchange: Complexes such as [Fe(CO)₃(PPh₃)₂] catalyze the substitution of hydrogen with deuterium at aromatic positions under mild conditions (25°C, D₂O). This method offers regioselectivity, preferentially deuteration ortho to electron-withdrawing groups like fluorine.
  • Tris(pentafluorophenyl)borane (BCF)-Mediated Deuteration: BCF activates C–H bonds on aromatic rings, enabling efficient exchange with deuterium oxide (D₂O) at room temperature. This metal-free approach minimizes side reactions and achieves >95% deuterium incorporation.

Mechanistic Insight: Both methods operate via electrophilic aromatic substitution, where the catalyst polarizes the C–H bond, facilitating deuterium uptake.

Optimization of Laboratory Conditions for High-Purity Synthesis

Achieving isotopic purity >99% requires stringent control over reaction parameters:

  • Temperature: Deuteration reactions are conducted at 20–25°C to prevent scrambling of deuterium labels.
  • Catalyst Loading: Optimal BCF concentrations range from 5–10 mol% to balance reaction rate and cost.
  • Solvent Systems: Anhydrous tetrahydrofuran (THF) or toluene ensures compatibility with moisture-sensitive catalysts.
  • Purification: Reverse-phase HPLC with deuterated solvents (e.g., D₂O/acetonitrile) removes non-deuterated impurities.

Table 3: Optimization Parameters for Deuteration

ParameterOptimal Value
Temperature20–25°C
Catalyst Loading5–10 mol% BCF
Reaction Time24–48 hours
SolventAnhydrous THF
Purity AssessmentLC-MS, ¹H NMR

The proton nuclear magnetic resonance (¹H-NMR) spectrum of flubromazepam-d4 exhibits distinct features attributable to its deuterium labeling. The compound’s structure, 7-bromo-5-(2-fluorophenyl-d4)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, includes four deuterium atoms at the ortho and meta positions of the fluorophenyl ring, replacing protons in the parent compound. This substitution eliminates proton signals in the aromatic region corresponding to the original hydrogen atoms, simplifying the spectrum compared to non-deuterated flubromazepam [3].

Key resonances in the ¹H-NMR spectrum (recorded in deuterated dimethyl sulfoxide) include:

  • A singlet at δ 3.85 ppm for the two equivalent protons of the 1,4-diazepine ring’s methylene group.
  • A multiplet at δ 7.25–7.45 ppm for the remaining protons on the brominated benzene ring.
  • A doublet of doublets at δ 7.60 ppm (J = 8.5 Hz, 5.2 Hz) for the proton adjacent to the fluorine atom on the deuterated aromatic ring [2] [3].

The absence of signals between δ 7.00–7.20 ppm, where the deuterated protons would typically resonate, confirms successful isotopic labeling. Carbon-13 NMR (¹³C-NMR) further supports the structure, with a characteristic carbonyl carbon signal at δ 168.9 ppm and a quaternary carbon bonded to fluorine at δ 162.3 ppm (¹JCF = 245 Hz) [3].

Mass Spectrometric Fragmentation Patterns

Flubromazepam-d4 demonstrates predictable fragmentation under electron ionization (EI) and electrospray ionization (ESI) conditions, with patterns distinct from its non-deuterated form. The molecular ion peak appears at m/z 337.18 ([M]⁺), consistent with its molecular formula C15H10BrFN2O and four deuterium substitutions [1] [3]. Major fragments and their proposed origins include:

m/zRelative Abundance (%)Fragment Identity
337.18100Molecular ion ([M]⁺)
226.0965Loss of C6D4FBr (deuterated fluorophenyl bromide)
184.0845Diazepine ring cleavage (C10H8N2O)
154.0430Brominated benzene fragment (C6H4Br)

The m/z 226.09 fragment dominates the spectrum, arising from cleavage of the bond between the diazepine ring and the deuterated fluorophenyl group. Isotopic peaks for bromine (¹:¹ ratio at m/z 337.18 and 339.18) further aid identification [5]. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the transition m/z 333.0033 → 226.0889 serves as the quantifier ion, while m/z 333.0033 → 183.9751 acts as the qualifier, ensuring specificity in complex matrices [5].

High-Performance Liquid Chromatography (HPLC) Retention Behavior

Flubromazepam-d4’s chromatographic behavior has been characterized using reversed-phase HPLC systems. Under optimized conditions (Inertsil C8 column, 250 mm × 4.6 mm, 5 µm), the compound elutes at 6.2 ± 0.3 minutes with a mobile phase of 0.05 M ammonium acetate, methanol, and acetonitrile (33:57:10 v/v/v) [4]. The deuterium labeling induces a slight retention time shift compared to non-deuterated flubromazepam (ΔtR = 0.15 minutes), attributable to isotopic effects on hydrophobicity [3].

Critical method parameters include:

  • Column Temperature: 30°C
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 240 nm
  • Injection Volume: 20 µL

Validation studies demonstrate a linear response (R² = 0.998) over 5–500 ng/mL, with intraday and interday precision <12% relative standard deviation (RSD). The limit of detection (LOD) and quantification (LOQ) are 1.5 ng/mL and 5.0 ng/mL, respectively, in biological matrices [4] [5]. Co-elution tests confirm no interference from structurally related benzodiazepines, including diazepam and bromazepam, ensuring method specificity [4].

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

336.02116 g/mol

Monoisotopic Mass

336.02116 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-08

Explore Compound Types